molecular formula C13H8Cl2N2O3 B7546789 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide

Cat. No.: B7546789
M. Wt: 311.12 g/mol
InChI Key: BLKPJGYOCAITEI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8ClN3O5 It is a derivative of benzamide, characterized by the presence of chloro and nitro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chloronitrobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated product is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chloro substituent.

    Amidation: The chlorinated nitrobenzene is reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: 3-chloro-N-(2-chloro-4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)benzamide: Lacks the additional chloro substituent on the benzamide ring.

    3-chloro-N-(4-nitrophenyl)benzamide: The nitro group is positioned differently on the phenyl ring.

    2-chloro-4-nitroaniline: Contains an amino group instead of the benzamide moiety.

Uniqueness

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to the specific arrangement of chloro and nitro groups, which can influence its chemical reactivity and biological activity. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17(19)20)7-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPJGYOCAITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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